

"2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

Cat. No.: B1280945

[Get Quote](#)

An In-depth Technical Guide to 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

This technical guide provides a comprehensive overview of **2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine**, a spirocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its physicochemical properties, synthesis, and its role as a versatile building block in the design of novel therapeutics.

Core Physicochemical Properties

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine is a unique bifunctional molecule incorporating a spirocyclic oxetane-azetidine core. This structural motif is increasingly utilized in drug design as a bioisosteric replacement for traditional heterocyclic systems like morpholine and piperidine.^{[1][2][3]} The introduction of the spirocyclic scaffold can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced metabolic stability, which are critical for the development of effective drug candidates.^[2]

Quantitative data for the compound are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ N ₂ O	PubChemLite[4]
Molecular Weight	142.20 g/mol	Calculated
Monoisotopic Mass	142.11061 Da	PubChemLite[4]
Predicted XlogP	-1.2	PubChemLite[4]
Predicted CCS ([M+H] ⁺)	122.2 Å ²	PubChemLite[4]

Synthesis and Experimental Protocols

The synthesis of **2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine** involves the functionalization of the parent heterocycle, 2-Oxa-6-azaspiro[3.3]heptane. While a specific protocol for the title compound is not readily available in the cited literature, a generalizable synthetic route can be devised based on established methods for the N-alkylation of 2-Oxa-6-azaspiro[3.3]heptane and related spirocyclic amines.

A plausible two-step synthetic approach is outlined below:

- Preparation of the Parent Scaffold: The synthesis of 2-Oxa-6-azaspiro[3.3]heptane can be achieved through multi-step procedures starting from commercially available materials. One documented route involves the cyclization of 3,3-bis(bromomethyl)oxetane with a suitable amine precursor under basic conditions.[5] Another approach starts from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-toluenesulfonamide, followed by cyclization and deprotection steps.[6]
- N-Alkylation to yield **2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine**: The secondary amine of the 2-Oxa-6-azaspiro[3.3]heptane scaffold can be alkylated using a suitable two-carbon electrophile with a protected amine functionality, such as 2-bromoethanamine hydrobromide, in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. A subsequent deprotection step, if necessary, would yield the final product.

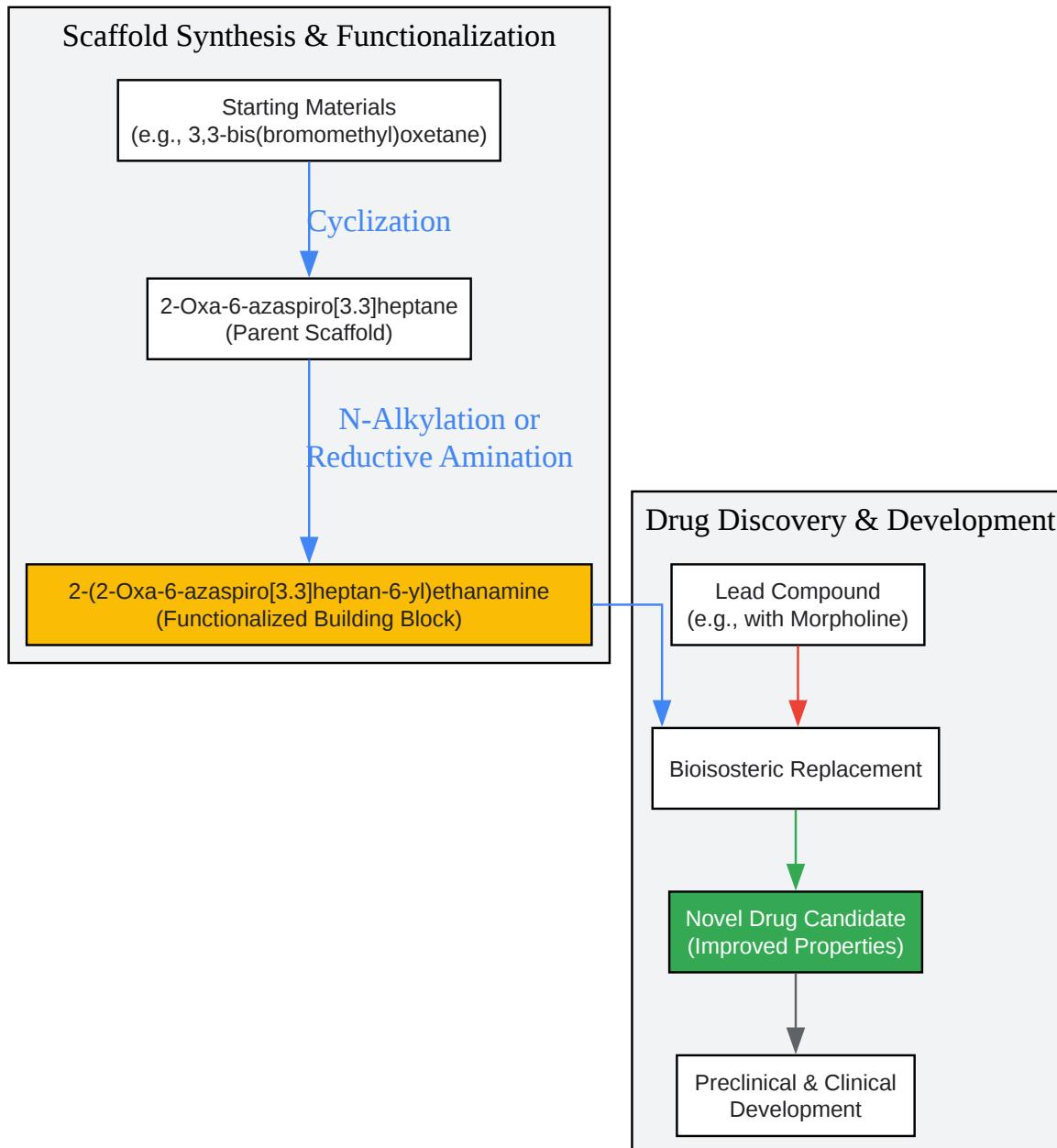
Alternatively, reductive amination provides a high-yielding pathway. This would involve the reaction of 2-Oxa-6-azaspiro[3.3]heptane with a protected aminoacetaldehyde derivative,

followed by reduction of the resulting iminium ion with a reducing agent such as sodium triacetoxyborohydride.^[7]

A representative experimental protocol for the reductive amination is as follows:

- To a stirred solution of 2-Oxa-6-azaspiro[3.3]heptane (1.0 eq) in a suitable solvent such as dichloromethane or dichloroethane, is added N-(tert-butoxycarbonyl)-aminoacetaldehyde (1.1 eq).
- The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
- Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the mixture.
- The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 12-24 hours).
- Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and the product is extracted with an organic solvent.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The resulting Boc-protected intermediate is purified by column chromatography.
- The Boc-protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to afford the final product, **2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine**, typically as a salt.

Role in Medicinal Chemistry and Drug Design


The 2-Oxa-6-azaspiro[3.3]heptane moiety is a valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure provides a means to orient substituents in defined vectors, which can lead to enhanced binding affinity and selectivity for biological targets.^[8]

Furthermore, its use as a bioisostere for morpholine can improve key drug-like properties. For instance, replacing a morpholine ring with a 2-Oxa-6-azaspiro[3.3]heptane group has been

shown to decrease lipophilicity ($\log D$) while increasing basicity (pK_a), a combination that can be beneficial for optimizing the pharmacokinetic profile of a drug candidate.[\[2\]](#)

An important application of this scaffold is in the synthesis of the potent anti-tuberculosis drug candidate, TBI-223, where 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane serves as a key intermediate.[\[5\]](#)

The logical workflow for the integration of **2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine** into a drug discovery program is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and application of the title compound in drug discovery.

The ethanamine functional group on the spirocyclic core provides a versatile handle for further chemical modifications, allowing for its incorporation into a wide range of molecular architectures through amide bond formation, reductive amination, or other nitrogen-based

coupling chemistries. This makes **2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine** a valuable building block for the construction of chemical libraries aimed at identifying novel bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethan-1-amine (C7H14N2O) [pubchemlite.lcsb.uni.lu]
- 5. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280945#2-2-oxa-6-azaspiro-3-3-heptan-6-yl-ethanamine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com